Benzeneacetic acid, 2-fluoro-4,5-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 2-fluoro-4,5-dimethoxy- is an organic compound with the molecular formula C10H11FO4 It is a derivative of benzeneacetic acid, where the benzene ring is substituted with a fluorine atom at the 2-position and methoxy groups at the 4- and 5-positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, 2-fluoro-4,5-dimethoxy- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Benzeneacetic acid, 2-fluoro-4,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where substituents on the benzene ring can be replaced with other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Benzeneacetic acid, 2-fluoro-4,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 2-fluoro-4,5-dimethoxy- involves its interaction with molecular targets and pathways within biological systems. The fluorine and methoxy groups on the benzene ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Benzeneacetic acid, 2,5-dimethoxy-: Similar structure but lacks the fluorine atom, which can affect its chemical properties and reactivity.
Benzeneacetic acid, 4-fluoro-: Similar structure but lacks the methoxy groups, influencing its solubility and interaction with other molecules.
Uniqueness: Benzeneacetic acid, 2-fluoro-4,5-dimethoxy- is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and physical properties
Properties
CAS No. |
91407-50-0 |
---|---|
Molecular Formula |
C10H11FO4 |
Molecular Weight |
214.19 g/mol |
IUPAC Name |
2-(2-fluoro-4,5-dimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C10H11FO4/c1-14-8-3-6(4-10(12)13)7(11)5-9(8)15-2/h3,5H,4H2,1-2H3,(H,12,13) |
InChI Key |
DRFAHNMEKVZBPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.